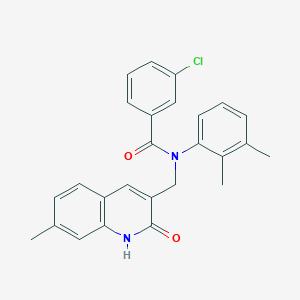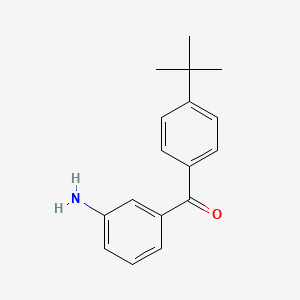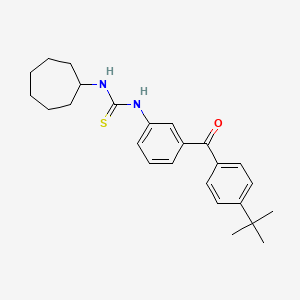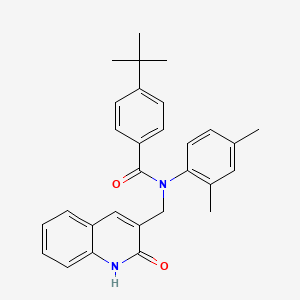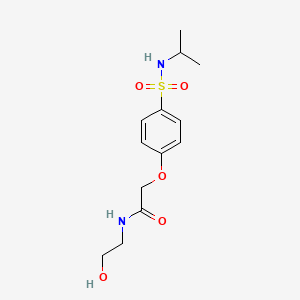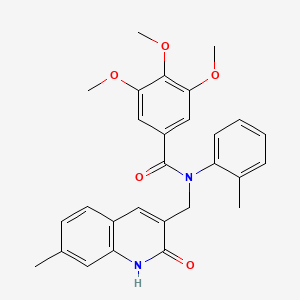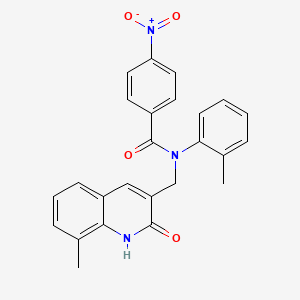
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide, also known as PBT2, is a small molecule that has been studied for its potential therapeutic applications in various neurodegenerative diseases. This compound is a member of a class of molecules called metal protein attenuating compounds (MPACs) that have been designed to specifically target and modulate metal ions involved in protein misfolding and aggregation in neurodegenerative diseases.
Mécanisme D'action
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide exerts its therapeutic effects by targeting metal ions, particularly copper and zinc, that are involved in protein misfolding and aggregation in neurodegenerative diseases. The compound has been shown to inhibit the formation of toxic protein aggregates and promote the clearance of existing aggregates by enhancing cellular metal ion homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing amyloid-beta and tau protein levels in Alzheimer's disease models, improving motor function in Parkinson's disease models, and reducing mutant huntingtin protein aggregation in Huntington's disease models. The compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide has several advantages for lab experiments, including its ability to specifically target metal ions involved in protein misfolding and aggregation, its high potency and selectivity, and its favorable pharmacokinetic properties. However, the compound has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide and related MPACs, including:
1. Further characterization of the compound's mechanism of action and its effects on metal ion homeostasis in neurodegenerative diseases.
2. Development of more potent and selective MPACs that can target specific metal ions involved in protein misfolding and aggregation.
3. Investigation of the potential therapeutic applications of MPACs in other diseases that involve protein misfolding and aggregation, such as type 2 diabetes and prion diseases.
4. Clinical trials to assess the safety and efficacy of this compound and related MPACs in patients with neurodegenerative diseases.
In conclusion, this compound is a promising small molecule that has shown potential therapeutic applications in various neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and its potential clinical applications.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide involves a multi-step process that starts with the reaction of 8-hydroxyquinoline with methyl iodide to form 8-methylquinoline. This intermediate is then reacted with formaldehyde and propylamine to form the final product, this compound.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. The compound has been shown to modulate metal ion homeostasis and reduce protein misfolding and aggregation, which are key pathological features of these diseases.
Propriétés
IUPAC Name |
2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-5-9-20(18(22)12(2)3)11-15-10-14-8-6-7-13(4)16(14)19-17(15)21/h6-8,10,12H,5,9,11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBZFHPYFJQMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

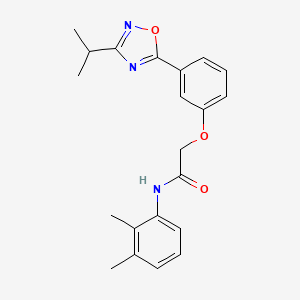
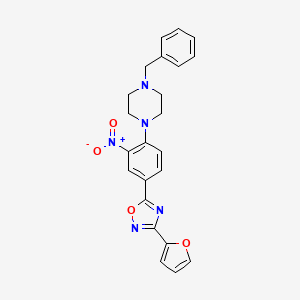
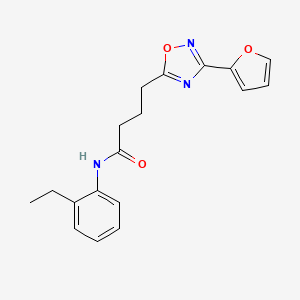
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)

